molecular formula C13H20OS B5137597 1-[3-(isopropylthio)propoxy]-4-methylbenzene

1-[3-(isopropylthio)propoxy]-4-methylbenzene

Numéro de catalogue B5137597
Poids moléculaire: 224.36 g/mol
Clé InChI: YSQOKQUMNZZKIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(isopropylthio)propoxy]-4-methylbenzene, also known as p-ITPP, is a synthetic allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It is a promising candidate for the treatment of various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia.

Mécanisme D'action

P-ITPP binds to the central cavity of hemoglobin, causing a conformational change that enhances the release of oxygen from red blood cells. This allosteric effect is mediated by the stabilization of the R-state of hemoglobin, which has a higher affinity for oxygen than the T-state. P-ITPP also inhibits the binding of 2,3-diphosphoglycerate (2,3-DPG) to hemoglobin, further increasing its oxygen affinity.
Biochemical and Physiological Effects
P-ITPP has been shown to increase oxygen saturation and partial pressure in blood, leading to improved tissue oxygenation. It has also been found to reduce lactate levels and increase ATP production in hypoxic cells, potentially improving cell metabolism and survival. In animal models, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been shown to reduce tumor hypoxia, increase tumor oxygenation, and enhance the efficacy of radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

P-ITPP has several advantages for lab experiments, including its high water solubility and stability in solution. It also has a low toxicity profile and is well-tolerated in animal models. However, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has a short half-life in vivo, requiring frequent dosing to maintain its effects. It also has limited bioavailability, as it is rapidly cleared from the bloodstream by the kidneys.

Orientations Futures

P-ITPP has several potential future directions for research and development. One area of interest is the development of 1-[3-(isopropylthio)propoxy]-4-methylbenzene analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of 1-[3-(isopropylthio)propoxy]-4-methylbenzene in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene could be explored for its potential applications in other hypoxia-related disorders, such as respiratory diseases and altitude sickness.
Conclusion
1-[3-(isopropylthio)propoxy]-4-methylbenzene, or 1-[3-(isopropylthio)propoxy]-4-methylbenzene, is a promising allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It has potential therapeutic applications for various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of 1-[3-(isopropylthio)propoxy]-4-methylbenzene involves the reaction of 4-methylphenol with 3-isopropylthiopropyl chloride in the presence of a base, followed by the reaction with 1-chloro-2-(propyloxy)benzene. The final product is obtained after purification through recrystallization and column chromatography.

Applications De Recherche Scientifique

P-ITPP has been extensively studied for its potential therapeutic applications. It has been shown to improve oxygen delivery to hypoxic tumors, leading to increased tumor oxygenation and enhanced radiation therapy efficacy. P-ITPP has also been investigated for its ability to ameliorate ischemic injuries, such as stroke and myocardial infarction, by increasing oxygen availability to affected tissues. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been found to increase oxygen delivery to red blood cells in sickle cell anemia patients, potentially reducing the risk of vaso-occlusive crises.

Propriétés

IUPAC Name

1-methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11(2)15-10-4-9-14-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQOKQUMNZZKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.